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molecular formula C9H9FO3 B071959 3-(4-Fluorophenoxy)propionic acid CAS No. 1579-78-8

3-(4-Fluorophenoxy)propionic acid

Cat. No. B071959
M. Wt: 184.16 g/mol
InChI Key: QCEDXODAYRWQRH-UHFFFAOYSA-N
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Patent
US04716113

Procedure details

Later developments in the overall method of production then finally gave a process for producing sorbinil which involved the following steps, viz., (1) p-fluorophenol was first converted to β-(p-fluorophenoxy)propionitrile by treatment with acrylonitrile in the presence of Triton B; (2) the nitrile intermediate was then converted to β-(p-fluorophenoxy)propionic acid by means of hydrochloric acid; (3) β-(p-fluorophenoxy)propionic acid was then condensed in the presence of concentrated sulfuric acid at 50° C. to afford 6-fluoro-4-chromanone; (4) the latter compound was thereafter condensed with potassium cyanide and ammonium carbonate in ethanol under standard Bucherer-Berg conditions to give the racemic precursor of sorbinil, which is called dl-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione; (5) the latter racemic spiro-hydantoin was then hydrolyzed with aqueous sodium hydroxide to the corresponding spiro-amino acid, which is called 4-amino-6-fluorochroman-4-carboxylic acid; (6) the latter acid, which can not be conveniently isolated in the process, was then treated in situ with sodium or potassium cyanate (after first adjusting the pH of the aqueous solution) in order to convert the amino acid to the corresponding hydantoic acid, which is called 6-fluoro-4-ureidochroman-4-carboxylic acid; (7) the latter hydantoic acid was then resolved according to the method described by B. W. Cue, Jr. et al. U.S. Pat. No. 4,435,578 by treatment with l-(-)-ephedrine in aqueous methanol to form the l-(-)-ephedrine salt of (4S)-6-fluoro-4-ureidochroman-4-carboxylic acid; and (8) the latter crystalline salt was thereafter converted to sorbinil by heating the diastereoisomer in glacial acetic acid to effect conversion to the desired (4S)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione.
Quantity
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reactant
Reaction Step One
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[Compound]
Name
( 2 )
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Type
reactant
Reaction Step Four
[Compound]
Name
nitrile
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reactant
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Identifiers

REACTION_CXSMILES
FC1C=CC(O)=CC=1.FC1C=CC(OCCC#N)=CC=1.C(#N)C=C.[F:25][C:26]1[CH:37]=[CH:36][C:29]([O:30][CH2:31][CH2:32][C:33]([OH:35])=O)=[CH:28][CH:27]=1.Cl.S(=O)(=O)(O)O>>[F:25][C:26]1[CH:27]=[C:28]2[C:29](=[CH:36][CH:37]=1)[O:30][CH2:31][CH2:32][C:33]2=[O:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(OCCC#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
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Type
reactant
Smiles
FC1=CC=C(OCCC(=O)O)C=C1
Step Seven
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reactant
Smiles
Cl
Step Eight
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Quantity
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Type
reactant
Smiles
FC1=CC=C(OCCC(=O)O)C=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(CCOC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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